molecular formula C7H13Br B057075 (Bromomethyl)cyclohexane CAS No. 2550-36-9

(Bromomethyl)cyclohexane

Cat. No. B057075
CAS RN: 2550-36-9
M. Wt: 177.08 g/mol
InChI Key: UUWSLBWDFJMSFP-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclohexane is a chemical compound involved in various chemical synthesis processes. Its utility spans across different chemical reactions, where it plays a pivotal role due to its unique molecular structure and reactivity.

Synthesis Analysis

  • The reaction of cyclohexa-2,5-dienyl-1-methylaldehyde with 1,2-diaryl-1,2-diamine, followed by intramolecular bromo-amination, shows discrimination of two olefins in the cyclohexane system, utilized for the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).
  • Synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives via urea catalysis under ultrasound showcases an environment-friendly approach with high yields (Li et al., 2012).

Molecular Structure Analysis

  • 1,3,5-Tris(bromomethyl)-1,3,5-trialkylcyclohexanes, including (Bromomethyl)cyclohexane, have been synthesized and their structural properties investigated. The study reveals the strong influence of proximity effects on the reactivity of these highly substituted cyclohexanes (Hofmann et al., 2006).

Chemical Reactions and Properties

  • The synthesis of cyclohexane- and cyclopentane-1,3-dione-2-spirocyclopropanes using (1-aryl-2-bromoethyl)-dimethylsulfonium bromides illustrates the compound's role in facilitating complex chemical transformations (Nambu et al., 2015).

Physical Properties Analysis

  • The synthesis of Bromocyclohexane from potassium bromide and cyclohexanol in the presence of sulfuric acid provides insights into the physical properties of the compound, such as its high yield and purity under optimal conditions (Heng, 2008).

Scientific Research Applications

  • Synthesis of Highly Substituted Cyclohexanes: The preparation of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes demonstrates the complexity in synthesizing highly substituted cyclohexanes due to strong proximity effects influencing their reactivity (Hofmann et al., 2006).

  • Formation of a Soluble Tri-Grignard Reagent: The reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane in tetrahydrofuran yields a soluble tri-Grignard reagent, which is significant in organometallic chemistry (Boudjouk et al., 1985).

  • Asymmetric Synthesis: Intramolecular bromo-amination of 1,4-cyclohexadiene aminal has been used for asymmetric synthesis of (-)-gamma-lycorane, showcasing the compound's role in creating specific molecular structures (Fujioka et al., 2006).

  • Synthesis of Chiral Segments for Diterpenoids: A bromomethyl-cyclohexane derivative was used as a starting compound for synthesizing chiral segments, which are key building blocks for taxane-type diterpenoids (Kitagawa et al., 1984).

  • Bromination of Cyclohexanes: Studies on the bromination of cyclohexanes provide insights into the temperature effects on product distribution, demonstrating the compound's significance in synthetic chemistry (Altundas, 2019).

  • Catalysis and Hydrogenation: Research on platinum nanoparticle shape effects on benzene hydrogenation indicates that cyclohexane can be a product molecule, showing the application in catalysis and industrial processes (Bratlie et al., 2007).

  • Environmental Bioremediation: A study on the degradation of cyclohexane by Rhodococcus sp. EC1 highlights the potential use of (Bromomethyl)cyclohexane derivatives in environmental cleanup and bioremediation (Lee & Cho, 2008).

  • Membrane Reactors for Dehydrogenation: A microporous silica membrane reactor for cyclohexane dehydrogenation shows potential in energy applications, such as hydrogen storage and transport (Koutsonikolas et al., 2012).

Safety And Hazards

(Bromomethyl)cyclohexane is classified as a flammable liquid . It is advised to use personal protective equipment, avoid contact with skin, eyes, and clothing, and use only in well-ventilated areas . It is also recommended to avoid breathing vapors or spray mist, and not to ingest .

properties

IUPAC Name

bromomethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWSLBWDFJMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180190
Record name Cyclohexane, (bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)cyclohexane

CAS RN

2550-36-9
Record name Cyclohexane, (bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, (bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
JG Traynham, WG Hines - Journal of the American Chemical …, 1968 - ACS Publications
To provide evidence about the importance of bridged radical intermediates in halogenation reactions, brominations and chlorinations of several (halomethyl) cvclohexanes have been …
Number of citations: 26 pubs.acs.org
A Altundas - Gazi University Journal of Science, 2019 - dergipark.org.tr
In this study the electrophlic addition of bromine to an exocyclic diene, 1,2 dimethylenecyclohexane, was investigated. The bromination of 1,2-dimethylenecyclohexane yielded 1,2-bis(…
Number of citations: 10 dergipark.org.tr
DJ Brecknell, RM Carman, RA Edwards… - Australian journal of …, 1997 - CSIRO Publishing
Bromination of methylene groups exocyclic to cyclohexyl systems normally affords two isomeric products; the axial 1-bromo equatorial 1-bromomethyl compound and the axial 1-…
Number of citations: 8 www.publish.csiro.au
A Hofmann, R Ren, A Lough, U Fekl - Tetrahedron letters, 2006 - Elsevier
1,3,5-Tris(bromomethyl)-1,3,5-trialkylcyclohexanes (alkyl=methyl, n-propyl) were prepared. These are the first examples of 1,3,5-tris(halomethyl)-1,3,5-trialkylcyclohexanes. One …
Number of citations: 4 www.sciencedirect.com
T Yamamoto, T Taguchi, K Sanechika, Y Hayashi… - …, 1983 - ACS Publications
Anovel route to yield linear poly (methylene) from,-dibromoalkanes has been developed by utilizing a copper-catalyzed CC coupling reaction between alkyl dibromide and a Grignard …
Number of citations: 17 pubs.acs.org
EE Royals, AH NEAL - Journal of Organic Chemistry, 1956 - ACS Publications
… Samples of bromomethylcyclohexane prepared by thetwo methods showed identical infrared spectra. The sample prepared from the carbinol was also shown by the analytical method …
Number of citations: 27 pubs.acs.org
AL Baumstark, F Niroomand… - The Journal of Organic …, 1984 - ACS Publications
3, 3-Tetramethylene-l, 2-dioxetane (1), 3, 3-pentamethylene-1, 2-dioxetane (2), 3, 3-hexamethylene-1, 2-dioxetane (3), c¿ s-4-tert-butylcyclohexanespiro-3'-(l', 2'-dioxetane)(4), and4-…
Number of citations: 6 pubs.acs.org
M Šafář, Z Kafka, V Galik, S Landa - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
Methyl and ethyl 1, 3, 5-benzenetricarboxylate, methyl and ethyl cis-and trans-1, 3, 5-cyclohexanetricarboxylate, 1, 3, 5-tris (hydroxymethyl) benzene, and 1, 3, 5-tris (hydroxymethyl) …
Number of citations: 4 cccc.uochb.cas.cz
P Boudjouk, R Sooriyakumaran, CA Kapfer - Journal of organometallic …, 1985 - Elsevier
Page 1 c21 Journal of Organometallic Chemistry, 281 (1985) C21-C23 Elsevier Sequoia SA, Lausanne - Printed in The Netherlands Preliminary communication THE REACTION OF …
Number of citations: 13 www.sciencedirect.com
KB Wiberg, WE Pratt, MG Matturro - The Journal of Organic …, 1982 - ACS Publications
The reactions of normally unreactive bicyclic iodides such as 1-and 7-iodonorbornane with bromine has been found to occur readily with the formation of the corresponding bromide. …
Number of citations: 33 pubs.acs.org

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